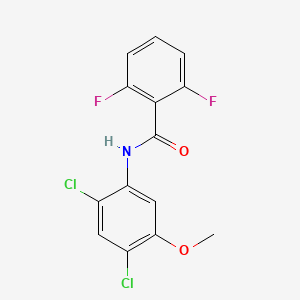

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and difluorobenzenecarboxamide groups

Mechanism of Action

Target of Action

The compound, also known as N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzenecarboxamide, primarily targets the Src and ABL tyrosine kinases . These kinases play a crucial role in cell growth and division, and their inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

This compound acts as a competitive inhibitor of both Src and ABL tyrosine kinases . By binding to the active site of these enzymes, it prevents the attachment of ATP, thereby inhibiting the phosphorylation process essential for signal transduction in cancer cells .

Biochemical Pathways

The inhibition of Src and ABL tyrosine kinases disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . .

Pharmacokinetics

It is mentioned that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor , which could potentially affect its bioavailability and metabolism.

Result of Action

The inhibition of Src and ABL tyrosine kinases by this compound leads to the disruption of signal transduction pathways in cancer cells, thereby inhibiting their proliferation and survival

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carboxamide group can yield 2,4-dichloro-5-methoxyaniline and 2,6-difluorobenzoic acid.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-5-methoxyphenyl methanesulfonate

- Bosutinib : A related compound used as a tyrosine kinase inhibitor in cancer treatment.

Uniqueness

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is unique due to its specific combination of dichloro, methoxy, and difluorobenzenecarboxamide groups, which confer distinct chemical and biological properties

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various substituted phenyl and benzamide derivatives. The structural formula can be represented as follows:

This compound features two chlorine atoms and two fluorine atoms, which are critical for its biological activity. The presence of the methoxy group is also significant for enhancing lipophilicity and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. Notably, it has been tested against:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Hela (cervical cancer)

The compound's cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| Hela | 25 |

The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that the compound may act as an inhibitor of tyrosine kinases, which are often dysregulated in cancer cells .

Case Study 1: Treatment of Tyrosine Kinase Inhibitor-Resistant Malignancies

A study explored the efficacy of this compound in patients with malignancies resistant to traditional tyrosine kinase inhibitors. The results showed that the compound could restore sensitivity to treatment in a subset of patients with specific genetic polymorphisms affecting drug metabolism .

Case Study 2: Preclinical Trials

In preclinical trials conducted on murine models, administration of the compound resulted in significant tumor regression compared to controls. The study indicated a potential for this compound to be developed into a therapeutic agent for aggressive cancers resistant to standard therapies .

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand the long-term effects and potential side effects associated with chronic exposure.

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F2NO2/c1-21-12-6-11(7(15)5-8(12)16)19-14(20)13-9(17)3-2-4-10(13)18/h2-6H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIKOVLRLSSYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.